

# ML365: A Comparative Analysis of Specificity Against TASK-3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML365	
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This guide provides an objective comparison of the pharmacological probe **ML365**, focusing on its specificity for the TASK-1 (KCNK3) potassium channel over the closely related TASK-3 (KCNK9) channel. The information presented is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.

ML365 was identified as a potent and selective small molecule inhibitor of the TASK-1 two-pore domain potassium channel.[1][2] Two-pore domain potassium channels, including TASK-1 and TASK-3, are crucial in regulating the resting membrane potential of cells and are implicated in a variety of physiological processes such as immune response, hormone secretion, and neuronal function.[1][2][3] Given the high degree of similarity between TASK-1 and TASK-3, the selectivity of pharmacological tools is paramount for accurately dissecting the specific roles of each channel.[1] ML365 has been developed as a best-in-class probe with significantly improved selectivity for TASK-1 over TASK-3 compared to previously available compounds.[1]

### Quantitative Analysis of ML365 Specificity

The inhibitory activity of **ML365** against TASK-1, TASK-3, and other potassium channels has been quantified using various experimental techniques. The following tables summarize the key findings, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of **ML365** required to inhibit 50% of the channel's activity.

Table 1: ML365 Potency and Selectivity Against TASK Channels



Target Channel	Assay Type	ML365 IC50	Selectivity (TASK-3 IC50 / TASK-1 IC50)	Reference
TASK-1 (KCNK3)	Thallium Flux (FDSS)	4 nM	>97-fold	[4][5]
Automated Electrophysiolog y (QPatch)	16 nM	30-fold	[1][2]	
TASK-3 (KCNK9)	Automated Electrophysiolog y (QPatch)	480 nM	N/A	[1]
Not Specified	390 nM	N/A	[5]	

As demonstrated, **ML365** exhibits a significant selectivity for TASK-1 over TASK-3, with reported selectivity ratios ranging from 30-fold to over 60-fold depending on the assay method. [1][2][6]

Table 2: ML365 Activity at Other Potassium Channels

Target Channel	ML365 Concentration Tested	Result	Reference
Kir2.1	30 μΜ	Little to no inhibition	[1][2]
KCNQ2	30 μΜ	Little to no inhibition	[1][2]
hERG (KV11.1)	30 μΜ	Little to no inhibition	[1][2]
TWIK2	N/A (IC50 determined)	IC50 = 4.07 μM	[7]

These data indicate that **ML365** has a clean profile against several other key potassium channels at concentrations where it potently inhibits TASK-1, though it does show some activity against the TWIK2 channel at higher concentrations.



### **Experimental Protocols**

The determination of **ML365**'s selectivity relies on robust and validated ion channel assays. The two primary methods cited are fluorescence-based thallium flux assays and automated electrophysiology.

#### **Thallium Flux Assay**

This high-throughput screening method indirectly measures potassium channel activity.

- Cell Culture: Mammalian cells (e.g., HEK293) are engineered to express the specific potassium channel of interest (e.g., TASK-1).
- Dye Loading: The cells are loaded with a fluorescent dye, such as FluxOR™, which is sensitive to the concentration of thallium ions (TI+). Thallium is used as a surrogate for potassium (K+) as it can pass through potassium channels.
- Compound Application: Various concentrations of the test compound (ML365) are added to the cells.
- Thallium Stimulation: A solution containing thallium is added to the cells. In the absence of an inhibitor, TI+ flows through the open potassium channels into the cells, causing an increase in fluorescence.
- Fluorescence Measurement: A fluorescence plate reader measures the change in fluorescence. An effective channel inhibitor like ML365 will block the influx of TI+, resulting in a reduced fluorescent signal.
- Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the concentration of ML365.

#### **Automated Electrophysiology**

This method provides a direct measurement of ion channel function and is considered a gold standard for ion channel research.

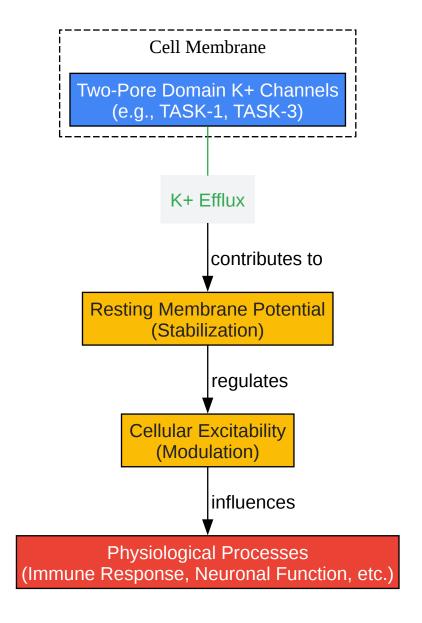
 Cell Preparation: HEK293 cells expressing the target channel (TASK-1 or TASK-3) are prepared for analysis.



- Automated Patch Clamp: An automated patch-clamp system, such as the QPatch 16X, is used.[1] This technology allows for whole-cell voltage-clamp recordings in a higher throughput format than manual patch clamp.
- Voltage Protocol: A specific voltage protocol is applied to the cells to elicit ion currents through the target channels. For TASK channels, this may involve a voltage ramp or step protocol.
- Compound Perfusion: Solutions containing different concentrations of ML365 are perfused over the cells.
- Current Measurement: The instrument records the ionic current flowing through the channels before and after the application of **ML365**. Inhibition is measured as a reduction in the current amplitude at a specific voltage (e.g., -30 mV).[1]
- Dose-Response Analysis: The percentage of current inhibition is plotted against the ML365 concentration to determine the IC50 value.

## Visualizations Signaling Pathway Context



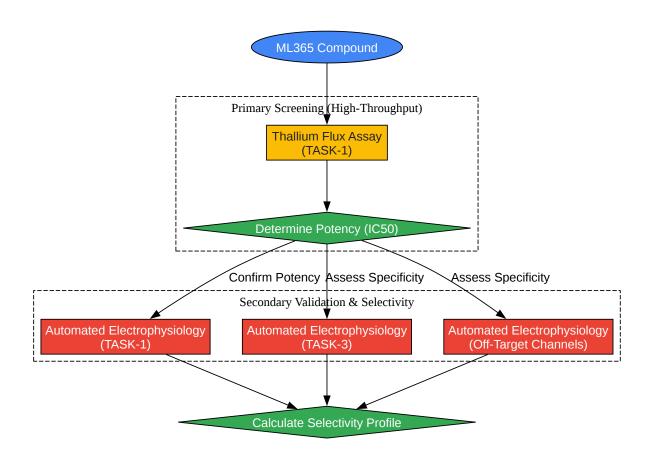


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Caption: Role of TASK channels in cellular physiology.

#### **Experimental Workflow for Specificity Validation**





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Caption: Workflow for validating ML365 specificity.

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